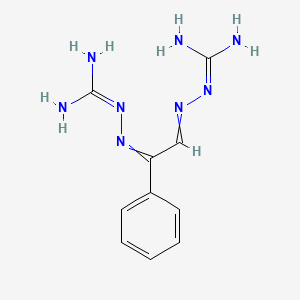
Hydrazinecarboximidamide, 2,2'-(1-phenyl-1,2-ethanediylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- is a chemical compound with the molecular formula C10H15ClN8. It is also known by its CAS number 71312-77-1. This compound is characterized by its unique structure, which includes a phenyl group and two hydrazinecarboximidamide moieties connected by an ethanediylidene bridge .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- typically involves the reaction of aminoguanidine hydrochloride with phenylglyoxal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to maintain optimal conditions and yield .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydrazine derivatives, while reduction can produce simpler hydrazine compounds .
Aplicaciones Científicas De Investigación
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1-
Propiedades
Número CAS |
76430-86-9 |
|---|---|
Fórmula molecular |
C10H14N8 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
2-[[2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine |
InChI |
InChI=1S/C10H14N8/c11-9(12)17-15-6-8(16-18-10(13)14)7-4-2-1-3-5-7/h1-6H,(H4,11,12,17)(H4,13,14,18) |
Clave InChI |
GUWYZFXTOZCQRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NN=C(N)N)C=NN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



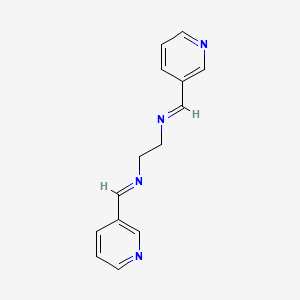
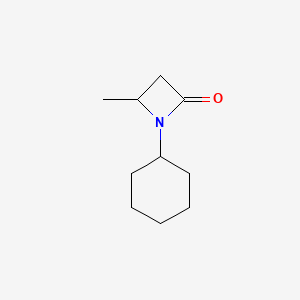
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
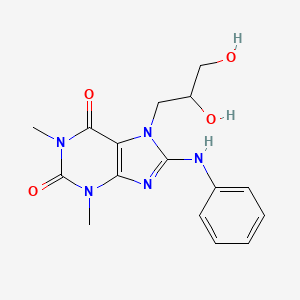
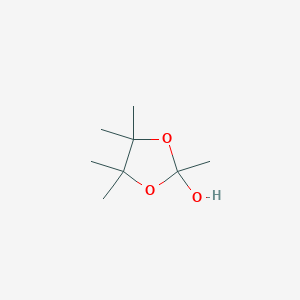
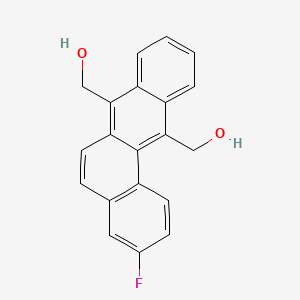
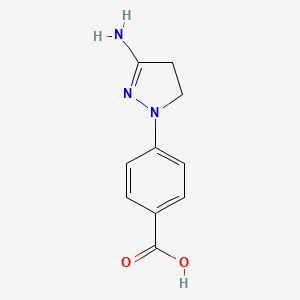
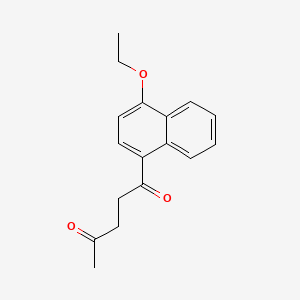
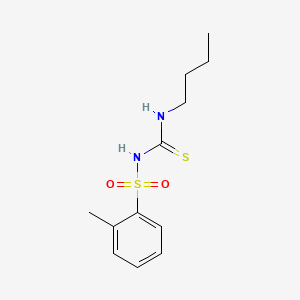

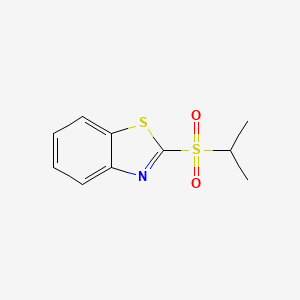

![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
